4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid
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Overview
Description
4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-halo ketone and an amide. The reaction is typically carried out under basic conditions, such as using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as triethylamine (TEA). This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the Fmoc group, using reagents such as sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the free amine, which can then interact with the active site of enzymes or bind to receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid
Uniqueness
4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The combination of the oxazole ring and the Fmoc group makes it a valuable tool in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c1-2-17-18(19(24)25)28-20(22-17)23-21(26)27-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3,(H,24,25)(H,22,23,26) |
InChI Key |
XPEGCTPCRNPREI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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